4-Tert-butyl-3-methoxybenzoic acid

描述

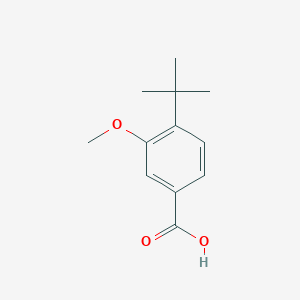

4-Tert-butyl-3-methoxybenzoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-methoxybenzoic acid typically involves the alkylation of 3-methoxybenzoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions: 4-Tert-butyl-3-methoxybenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Chemistry

4-Tert-butyl-3-methoxybenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of valuable derivatives used in further chemical research and industrial applications.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antiproliferative Activity : Studies have shown that this compound has notable antiproliferative effects against various cancer cell lines. For instance, it demonstrated selective activity towards MCF-7 breast cancer cells with an IC₅₀ value of 3.1 µM, compared to doxorubicin's IC₅₀ of 0.5 µM.

Table 1: Antiproliferative Activity

| Cell Line | IC₅₀ (µM) | Comparison Agent | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | 3.1 | Doxorubicin | 0.5 |

| HCT116 | 5.3 | Etoposide | 2.0 |

| HEK293 | 4.5 | - | - |

- Antioxidant Properties : The compound has shown significant antioxidant capacity, which is crucial for mitigating oxidative stress in cells. In vitro studies using DPPH and FRAP assays have highlighted its potential as a therapeutic agent for oxidative stress-related diseases.

- Antibacterial Activity : It has been evaluated for its antibacterial properties, particularly against Gram-positive bacteria like Enterococcus faecalis, where it exhibited a minimum inhibitory concentration (MIC) of 8 µM.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 32 |

| Escherichia coli | >32 |

Medicine

The compound is being explored for its potential therapeutic properties in drug development. Its ability to inhibit hepatic gluconeogenesis and lipogenesis suggests that it may interact with enzymes involved in these metabolic pathways, making it a candidate for treating metabolic disorders.

Case Studies and Research Findings

- Cancer Treatment : A study on methoxy-substituted benzoic acids indicated that similar derivatives exhibited enhanced antiproliferative activity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide further drug design.

- Antioxidant Efficacy : Comparative analyses with known antioxidants have shown that this compound outperforms others in reducing oxidative stress markers in treated cells, emphasizing its therapeutic potential.

- Antibacterial Applications : Research indicates that modifications to the aromatic ring can significantly affect antibacterial potency, paving the way for developing new antibiotics based on this scaffold.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers, resins, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing processes.

作用机制

The mechanism of action of 4-tert-butyl-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

相似化合物的比较

4-tert-Butylbenzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

3-Methoxybenzoic acid: Lacks the tert-butyl group, affecting its steric and electronic characteristics.

4-tert-Butyl-2-methoxybenzoic acid: Similar structure but with the methoxy group in a different position, leading to variations in reactivity and applications.

Uniqueness: 4-Tert-butyl-3-methoxybenzoic acid is unique due to the combined presence of both tert-butyl and methoxy groups, which confer distinct steric and electronic effects. These characteristics make it valuable for specific synthetic applications and research studies.

生物活性

4-Tert-butyl-3-methoxybenzoic acid (CAS No. 79822-46-1) is a benzoic acid derivative with notable biological activities that have attracted research interest in various fields, including cancer therapy, antibacterial applications, and antioxidant properties. This article summarizes the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Solubility : Soluble in organic solvents, with varying solubility in water (0.139 mg/ml) .

- Log P (octanol-water partition coefficient) : 2.17 to 3.09, indicating moderate lipophilicity .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its effectiveness compared to established chemotherapeutic agents like doxorubicin and etoposide.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC₅₀ (µM) | Comparison Agent | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | 3.1 | Doxorubicin | 0.5 |

| HCT 116 | 5.3 | Etoposide | 2.0 |

| HEK 293 | 4.5 | - | - |

The compound showed selective activity towards MCF-7 breast cancer cells, indicating potential for targeted cancer therapy .

Antioxidant Properties

Antioxidant activity is another area where this compound has shown promise. In vitro studies using DPPH and FRAP assays indicated that it possesses significant antioxidant capacity, which is crucial for mitigating oxidative stress in cells.

The antioxidant activity was assessed by measuring the formation of oxidative stress byproducts in HCT 116 cells treated with tert-butyl hydroperoxide (TBHP). The results suggested that the antioxidant properties of the compound could enhance its antiproliferative effects by reducing oxidative stress-induced damage .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 32 |

| Escherichia coli | >32 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

- Cancer Treatment : A study conducted on various methoxy-substituted benzoic acids, including the target compound, revealed that derivatives with similar structures exhibited enhanced antiproliferative activity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide further drug design .

- Antioxidant Efficacy : In a comparative analysis with known antioxidants like BHT, the compound showed superior performance in reducing oxidative stress markers in treated cells, emphasizing its potential as a therapeutic agent in oxidative stress-related diseases .

- Antibacterial Applications : Research focused on the antibacterial spectrum of methoxy-substituted benzoic acids indicated that modifications to the aromatic ring can significantly affect antibacterial potency, paving the way for developing new antibiotics based on this scaffold .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-tert-butyl-3-methoxybenzoic acid, and how can reaction conditions be optimized for yield?

The compound is commonly synthesized via esterification or direct functionalization of benzoic acid derivatives. A key method involves refluxing the acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by purification under reduced pressure to remove excess reagents . Yield optimization requires strict anhydrous conditions, controlled stoichiometry (e.g., 1:1.6 molar ratio of acid to SOCl₂), and inert atmospheres to prevent hydrolysis. Post-reaction purification via recrystallization or column chromatography is critical for isolating high-purity product.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions (e.g., tert-butyl at C4, methoxy at C3). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Differential Scanning Calorimetry (DSC) or melting point analysis (mp ~150–151°C) further confirms crystallinity .

Advanced Research Questions

Q. How can regioselective bromination be achieved when using this compound as a precursor in quinoline synthesis?

Regioselective bromination para to the methoxy group is achieved using directing groups and controlled reaction conditions. In quinoline synthesis, bromine is introduced after converting the carboxylic acid to an aniline derivative via Curtius rearrangement. The methoxy group directs electrophilic substitution to the para position, confirmed by NMR analysis (e.g., absence of meta-coupled protons) or X-ray crystallography .

Q. What methodologies are employed to assess the biological activity of this compound derivatives in enzyme inhibition studies?

Derivatives are screened using in vitro assays such as fluorescence polarization (for receptor binding) or colorimetric assays (e.g., Folin-Ciocalteu for protein interaction studies). Dose-response curves (IC₅₀ values) and molecular docking simulations help identify potential binding modes. For example, derivatives with bulky tert-butyl groups may exhibit enhanced steric hindrance, altering enzyme active-site interactions .

Q. What strategies mitigate side reactions during the conversion of this compound to its acyl chloride derivative?

Side reactions (e.g., esterification or dimerization) are minimized by using excess thionyl chloride (≥3 equivalents), toluene as a solvent to dissolve intermediates, and rapid removal of HCl gas under vacuum. Post-reaction traces of SOCl₂ are eliminated via repeated azeotropic distillation with anhydrous dichloromethane .

Q. How does the tert-butyl group influence the reactivity of this compound in multi-step syntheses of heterocyclic compounds?

The tert-butyl group enhances steric bulk, reducing undesired side reactions (e.g., oxidation at C4) and stabilizing intermediates during cyclization. In quinoline synthesis, this group remains inert under Pd-catalyzed cross-coupling conditions, enabling selective functionalization at other positions .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) and adjust stoichiometry based on intermediate stability.

- Regioselectivity Confirmation : Use NOESY NMR to validate spatial proximity of substituents in brominated intermediates.

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements to ensure reproducibility.

属性

IUPAC Name |

4-tert-butyl-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJQLIMNCLFPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508593 | |

| Record name | 4-tert-Butyl-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79822-46-1 | |

| Record name | 4-(1,1-Dimethylethyl)-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79822-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。